molecular formula C15H20N2O3 B7587005 4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid

Numéro de catalogue B7587005
Poids moléculaire: 276.33 g/mol
Clé InChI: ZCMOKIWGTQAOMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid, also known as Gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. It was first approved by the FDA in 1993 for the treatment of partial seizures in adults. Gabapentin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) but does not bind to GABA receptors. Instead, it binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.

Mécanisme D'action

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters such as glutamate and substance P. 4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid also increases the synthesis and release of GABA, which is an inhibitory neurotransmitter.
Biochemical and Physiological Effects:
4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been shown to increase the levels of GABA in the brain, which reduces the activity of excitatory neurotransmitters. This leads to a reduction in the frequency and severity of seizures in patients with epilepsy. 4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid also reduces the release of glutamate and substance P, which are involved in the sensation of pain. This leads to a reduction in pain in patients with neuropathic pain.

Avantages Et Limitations Des Expériences En Laboratoire

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has several advantages for use in lab experiments. It has a low toxicity and is well-tolerated by animals. It is also relatively inexpensive and readily available. However, gabapentin has limitations in that it has a short half-life and requires multiple dosing to maintain therapeutic levels.

Orientations Futures

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has shown promise in the treatment of various neurological and psychiatric disorders. Future research should focus on the development of more potent and selective gabapentin analogues. Additionally, the use of gabapentin in combination with other drugs should be investigated to determine if it can enhance their therapeutic effects. Finally, the potential long-term effects of gabapentin use should be studied to determine if it is safe for long-term use.

Méthodes De Synthèse

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid is synthesized by reacting 1,1-cyclohexanediacetic acid anhydride with methylamine to form 1,1-cyclohexanediacetic acid monoamide. This is then reacted with 2-phenylglycinol to form gabapentin.

Applications De Recherche Scientifique

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been extensively studied for its use in the treatment of epilepsy and neuropathic pain. It has also been investigated for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol withdrawal syndrome. 4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been shown to be effective in reducing pain in patients with neuropathic pain.

Propriétés

IUPAC Name

4-[[methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-17(13-5-3-2-4-6-13)15(20)16-12-9-7-11(8-10-12)14(18)19/h2-6,11-12H,7-10H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMOKIWGTQAOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.